molecular formula C10H20O4 B12594344 Acetic acid;3-propan-2-yloxan-2-ol CAS No. 645413-24-7

Acetic acid;3-propan-2-yloxan-2-ol

Katalognummer: B12594344
CAS-Nummer: 645413-24-7
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: MACQVTTTXGHMHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3-propan-2-yloxan-2-ol is a chemical compound with the molecular formula C10H20O4 It is known for its unique structure, which combines the properties of acetic acid and oxan-2-ol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-propan-2-yloxan-2-ol typically involves the esterification of acetic acid with propanol in the presence of a catalyst. Common catalysts used for this reaction include ion exchange resins, zeolites, and supported molybdena catalysts . The reaction conditions often involve a controlled temperature and pressure to optimize the yield and selectivity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of heterogeneous catalysts, such as supported molybdena on alumina or ceria, is common in industrial processes due to their reusability and non-toxic nature .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3-propan-2-yloxan-2-ol undergoes various chemical reactions, including:

    Esterification: The formation of esters through the reaction with alcohols.

    Oxidation: The conversion of the compound into corresponding aldehydes or ketones.

    Reduction: The reduction of the compound to form alcohols.

    Substitution: The replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like sulfuric acid for esterification reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions include esters, aldehydes, ketones, and alcohols. The specific products depend on the reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

Acetic acid;3-propan-2-yloxan-2-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of acetic acid;3-propan-2-yloxan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or altering cellular signaling pathways. The exact mechanism depends on the context of its application and the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to acetic acid;3-propan-2-yloxan-2-ol include other esters and oxan-2-ol derivatives. Examples include:

    Ethyl acetate: An ester commonly used as a solvent.

    Propyl acetate: Another ester with similar properties and applications.

    Oxan-2-ol derivatives: Compounds with variations in the alkyl chain length or functional groups.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of acetic acid and oxan-2-ol structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

645413-24-7

Molekularformel

C10H20O4

Molekulargewicht

204.26 g/mol

IUPAC-Name

acetic acid;3-propan-2-yloxan-2-ol

InChI

InChI=1S/C8H16O2.C2H4O2/c1-6(2)7-4-3-5-10-8(7)9;1-2(3)4/h6-9H,3-5H2,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

MACQVTTTXGHMHQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCCOC1O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.